molecular formula ClHO4Y B077894 Yttrium perchlorate CAS No. 14017-56-2

Yttrium perchlorate

Cat. No.: B077894
CAS No.: 14017-56-2
M. Wt: 189.36 g/mol
InChI Key: NASANMXFTVINAA-UHFFFAOYSA-N
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Description

Yttrium perchlorate is an inorganic compound that serves as a valuable precursor in scientific research, particularly in the fields of coordination chemistry and materials science. Its primary research value lies in its use as a source of yttrium ions (Y³⁺) for synthesizing complex molecular structures. For instance, this compound acts as a key starting material in the synthesis of coordination complexes with organic ligands, such as the 2,2,6,6-tetramethylpiperidine nitroxide free radical, which are of significant interest for studying magnetic properties . Furthermore, its behavior in solution is critical for fundamental geochemical and thermodynamic studies, such as investigating the solubility equilibria of yttrium carbonate in aqueous perchlorate media . In medical research, while this compound itself is not directly used, yttrium is a well-established element in the development of radiopharmaceuticals and imaging agents, highlighting the broader context of yttrium's importance . As a powerful oxidizing agent, this compound must be handled with appropriate safety precautions .

Properties

CAS No.

14017-56-2

Molecular Formula

ClHO4Y

Molecular Weight

189.36 g/mol

IUPAC Name

perchloric acid;yttrium

InChI

InChI=1S/ClHO4.Y/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

NASANMXFTVINAA-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3]

Canonical SMILES

OCl(=O)(=O)=O.[Y]

Origin of Product

United States

Synthetic Methodologies for Yttrium Perchlorate and Its Derivatives

Direct Synthesis Routes for Yttrium Perchlorate (B79767)

The most common and direct method for synthesizing yttrium perchlorate involves the reaction of an yttrium source, typically yttrium oxide, with perchloric acid.

The primary route for the preparation of this compound is the acid-base reaction between yttrium oxide (Y₂O₃) and an aqueous solution of perchloric acid (HClO₄). wikipedia.orgwikiwand.com In this reaction, the basic yttrium oxide dissolves in the strong acid to form this compound and water. The balanced chemical equation for this reaction is:

Y₂O₃ + 6HClO₄ → 2Y(ClO₄)₃ + 3H₂O

This method is favored for its straightforwardness and the high purity of the resulting product, contingent on the purity of the starting materials. The high solubility of this compound in water facilitates this aqueous synthesis route. wikipedia.org

Optimizing the synthesis of this compound from yttrium oxide and perchloric acid is crucial for achieving high yield and purity. Key parameters that require control include stoichiometry, temperature, and concentration.

Stoichiometry and pH: A slight excess of perchloric acid is often used to ensure the complete dissolution and conversion of the solid yttrium oxide. The final pH of the solution can influence the stability and hydration state of the product.

Temperature: The reaction is exothermic. Controlling the temperature by slow, portion-wise addition of the oxide to the acid or by using an external cooling bath is necessary to prevent overheating, which could lead to the decomposition of perchloric acid.

Concentration: The concentration of the perchloric acid solution affects the reaction rate. While higher concentrations can speed up the dissolution of yttrium oxide, they also increase the exothermic nature of the reaction, requiring more stringent temperature control.

Post-Reaction Workup: After the reaction is complete, the resulting solution is typically filtered to remove any unreacted oxide or impurities. The product is then isolated by careful evaporation of the water to induce crystallization. The conditions of this crystallization step (temperature, rate of evaporation) are critical in determining the hydration state of the final product.

Table 1: Key Parameters for Optimizing this compound Synthesis

Parameter Objective Method of Control
Stoichiometry Ensure complete reaction of Y₂O₃ Use of a slight excess of HClO₄; monitoring pH
Temperature Prevent decomposition of HClO₄ Slow addition of reactant; external cooling (e.g., ice bath)
Concentration Control reaction rate and exothermicity Use of appropriately diluted HClO₄ solution
Crystallization Isolate pure, crystalline product Controlled evaporation of solvent at specific temperatures

This compound is hygroscopic and typically crystallizes from aqueous solutions as a hydrated salt. The specific number of water molecules of hydration can vary depending on the crystallization conditions. The most commonly cited hydrated forms are the octahydrate and the hexahydrate.

This compound Octahydrate (Y(ClO₄)₃·8H₂O): This form is often produced when yttrium oxide is dissolved in perchloric acid and the resulting solution is allowed to crystallize. wikipedia.orgwikiwand.com

This compound Hexahydrate (Y(ClO₄)₃·6H₂O): This hydration state is also a stable form of the compound. wikipedia.orgamericanelements.com The formation of the hexahydrate versus the octahydrate can be influenced by factors such as the temperature and water activity during the crystallization process.

The water molecules in these hydrates are typically coordinated directly to the yttrium(III) ion, influencing its coordination geometry.

Preparation of this compound Coordination Complexes

Due to the weakly coordinating nature of the perchlorate anion (ClO₄⁻), this compound is an excellent starting material for the synthesis of various yttrium coordination complexes. It readily provides Y³⁺ ions in solution, which can then be complexed with a wide range of organic ligands.

Macrocyclic ligands, such as crown ethers and cryptands, are known for their ability to selectively encapsulate metal cations within their cavities. The synthesis of yttrium complexes with these ligands typically involves the reaction of this compound with the desired macrocycle in a suitable solvent.

The general synthetic procedure is as follows:

this compound is dissolved in a solvent like acetonitrile (B52724) or methanol (B129727).

A solution of the macrocyclic ligand (e.g., 15-crown-5 or 18-crown-6) in the same solvent is added to the this compound solution.

The reaction mixture is stirred, sometimes with gentle heating, to facilitate complex formation.

The resulting complex is isolated by cooling the solution to induce crystallization or by slow evaporation of the solvent.

In these complexes, the yttrium ion is coordinated by the oxygen donor atoms of the ether groups in the macrocycle. researchgate.net The perchlorate ions are often not directly bonded to the metal center and act as counter-ions, balancing the charge of the [Y(macrocycle)]³⁺ cation.

This compound is also widely used as a precursor to synthesize complexes with Schiff base ligands. Schiff bases are compounds containing an azomethine or imine group (>C=N–) and are formed by the condensation of a primary amine with an aldehyde or a ketone. scispace.comekb.eg They are versatile ligands that can coordinate to metal ions through nitrogen and often other donor atoms like oxygen.

The synthesis of yttrium-Schiff base complexes can be performed in two main ways:

Pre-formed Ligand Method: The Schiff base ligand is synthesized first by reacting the corresponding amine and carbonyl compound. Subsequently, the isolated ligand is reacted with a solution of this compound (typically in ethanol (B145695) or methanol) to form the complex.

Template Synthesis: The amine, carbonyl compound, and this compound are all mixed together in a one-pot reaction. The Y³⁺ ion acts as a template, organizing the precursor molecules into the correct orientation to facilitate the formation of the Schiff base ligand around the metal center.

In these complexes, the Schiff base ligand coordinates to the yttrium ion through the imine nitrogen and other donor atoms present in its structure. The perchlorate ions may either be coordinated to the yttrium center or exist as free counter-ions, depending on the specific ligand and reaction conditions.

Methods for Other Oxygen-Donor Ligand Adducts (e.g., Pyridine N-oxide, Antipyrine, Lactate)

The synthesis of this compound adducts with various oxygen-donor ligands typically involves the direct reaction of a hydrated this compound salt with the desired ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to isolate complexes with specific coordination numbers and geometries.

Pyridine N-oxide: While specific studies detailing the synthesis of this compound adducts with pyridine N-oxide are not extensively documented in readily available literature, the general methodology involves reacting hydrated this compound with pyridine N-oxide in an organic solvent like ethanol or acetonitrile. The resulting complex precipitates from the solution and can be isolated by filtration. The coordination typically occurs through the oxygen atom of the N-oxide group.

Antipyrine: Complexes of this compound with antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) are well-established. The synthesis of hexakis(antipyrine)yttrium(III) perchlorate, Y(C₁₁H₁₂N₂O)₆₃ , is achieved by reacting yttrium(III) perchlorate with six equivalents of antipyrine. In this complex, the yttrium ion is coordinated to six antipyrine molecules through the carbonyl oxygen atom researchgate.net. The perchlorate ions are not coordinated to the metal center and act as counter-ions.

Lactate: Yttrium forms stable complexes with lactate (C₃H₅O₃⁻). While many syntheses of yttrium lactate start from yttrium chloride or nitrate (B79036), the formation of lactate complexes with perchlorate as a counter-ion is known for related lanthanide elements, suggesting a similar pathway for yttrium rsc.orgscispace.com. A general synthesis would involve reacting an aqueous solution of this compound with lactic acid, followed by careful pH adjustment to deprotonate the acid and facilitate coordination. For instance, the hydrothermal treatment of an yttrium salt solution with L-lactic acid and a base like hexamethylenetetramine (HMT) yields crystalline yttrium lactate, such as Y(C₃H₅O₃)₃(H₂O)₂ rsc.orgscispace.comrsc.org. In related systems, layered structures with the formula Ln(Lac)₂(H₂O)₂ have been identified, where perchlorate ions are present in the interlayer space rsc.orgscispace.com.

Table 1: Synthesis of this compound Adducts with Oxygen-Donor Ligands

Ligand Common Adduct Synthetic Approach Y-Ligand Bonding
Pyridine N-oxide Varies Reaction of Y(ClO₄)₃·xH₂O with pyridine N-oxide in organic solvent. Y-O (N-oxide)
Antipyrine Y(Antipyrine)₆₃ Reaction of Y(ClO₄)₃ with six equivalents of antipyrine. Y-O (carbonyl) researchgate.net
Lactate Y(Lactate)₃(H₂O)₂ Reaction of an yttrium salt with lactic acid and a base. Perchlorate can be incorporated as a counter-ion. Y-O (carboxylate)

This compound as a Precursor in Advanced Chemical Syntheses

This compound is a valuable starting material in the synthesis of advanced materials, including high-purity oxides and complex crystalline structures. Its solubility and the non-interfering nature of the perchlorate anion make it an excellent source of Y³⁺ ions.

Routes to Yttria (Y₂O₃) and Related Oxides

Yttrium oxide (Y₂O₃), or yttria, is a technologically significant ceramic material with high thermal stability. One common route to produce high-purity yttria is through the thermal decomposition of yttrium salts, including this compound.

The process involves heating this compound hydrate (B1144303) at elevated temperatures. The decomposition proceeds through several stages:

Dehydration: The initial heating removes the water of hydration.

Decomposition: Further heating leads to the decomposition of the anhydrous perchlorate. This is a critical step where the perchlorate anion breaks down, releasing chlorine and oxygen-containing gases.

Formation of Yttria: The final solid-state product of the decomposition is yttrium oxide (Y₂O₃).

While the precise decomposition pathway for this compound is not as extensively detailed as for other salts like yttrium oxalate or nitrate, the end product is the stable oxide mdpi.com. The thermal decomposition of related rare earth lactates at 800°C is also known to yield nanocrystalline oxides rjeid.comresearchgate.net. For other yttrium carboxylates, such as the propionate (B1217596) and butyrate, decomposition occurs via an intermediate dioxycarbonate (Y₂O₂CO₃) before final conversion to Y₂O₃ researchgate.net.

Synthesis of Crystalline Materials and Heteronuclear Complexes

This compound is employed as a precursor in the synthesis and crystal growth of complex crystalline materials, including coordination polymers and heteronuclear complexes. The weakly coordinating nature of the perchlorate anion is advantageous, as it does not typically compete with stronger donor ligands for coordination sites on the yttrium ion, allowing for the controlled assembly of intricate structures.

A notable application is in the growth of single crystals of heteronuclear complexes. For example, this compound has been used to synthesize the complex [Na₃YLa₂(C₇H₃SO₆)₄·26H₂O]n . In this synthesis, the yttrium and lanthanum ions are incorporated into a complex structure bridged by organic ligands, and the perchlorate salt serves as a readily available source of the Y³⁺ ions.

Table 2: this compound as a Chemical Precursor

Target Material Synthetic Method Role of this compound Example Product
Yttria (Y₂O₃) Thermal Decomposition Precursor salt that decomposes to the oxide upon heating. Nanocrystalline Y₂O₃ rjeid.comresearchgate.net
Heteronuclear Complexes Crystal Growth from Solution Soluble source of Y³⁺ ions with a weakly coordinating anion. [Na₃YLa₂(C₇H₃SO₆)₄·26H₂O]n

Coordination Chemistry of Yttrium Perchlorate Systems

Ligand Interactions and Complex Formation

The formation of stable complexes between yttrium perchlorate (B79767) and a variety of ligands is a cornerstone of its chemistry. These interactions are governed by the nature of the ligand, including its denticity and the specific donor atoms involved.

Chelation and Denticity of Various Ligand Architectures

The ability of a ligand to bind to the central yttrium ion through one or more donor atoms is known as denticity. libretexts.orglibretexts.org Ligands can be classified as monodentate, bidentate, or polydentate, depending on the number of binding sites. unacademy.com The chelate effect describes the enhanced stability of complexes formed with polydentate ligands compared to those with multiple monodentate ligands. libretexts.org

Yttrium(III) forms complexes with a wide array of ligand architectures:

Monodentate Ligands: These ligands bind to the yttrium ion through a single donor atom. An example is 4-formyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one (FDPP), which coordinates through its ring carbonyl oxygen. tandfonline.comtandfonline.com

Bidentate Ligands: These ligands possess two donor atoms that can coordinate to the metal center. N,N'-Bis(4-antipyrylmethylidene)ethylenediamine (BAME) acts as a neutral bidentate ligand, coordinating through both of its azomethine nitrogen atoms. tandfonline.com Carboxylate ligands, such as lactate, can also exhibit bidentate coordination. rsc.orgnih.gov

Polydentate (Hexadentate) Ligands: Macrocyclic ligands with multiple donor atoms can encapsulate the yttrium ion, leading to highly stable complexes. A hexaazamacrocyclic ligand with three acetate (B1210297) pendant arms demonstrates nonadentate coordination to the Y³⁺ ion through its six nitrogen atoms and three oxygen atoms from the carboxylate groups. acs.org Similarly, a six-nitrogen-donor macrocycle formed by the condensation of 1,2-diaminoethane with 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine coordinates to yttrium(III). capes.gov.br

Aroylhydrazone Schiff Bases: Ligands like 2-hydroxy-1-naphthalidenebenzoyl hydrazone (NABHZ) and 2-hydroxy-1-naphthalidenesalicyloyl hydrazone (NASHZ) also form complexes with yttrium(III). niscpr.res.in

Specific Binding Sites and Coordination Modes

The specific atoms on a ligand that donate electron pairs to the yttrium ion are known as binding sites. The mode of coordination describes how these ligands attach to the metal center.

Common binding sites in yttrium perchlorate complexes include:

Nitrogen and Oxygen Donors: Many ligands that form stable complexes with yttrium(III) contain nitrogen and/or oxygen donor atoms. For example, in the complex with 4-salicylideneamino-3-mercapto-6-methyl-l,2,4-triazine (4H)-5-one (SMMT), the ligand coordinates through the carbonyl oxygen, phenolic oxygen, and azomethine nitrogen atoms. niscpr.res.in Macrocyclic ligands often utilize a combination of nitrogen and oxygen atoms for coordination. acs.orgcapes.gov.br

Carbonyl and Azomethine Groups: In complexes with ligands like FDPP and BAME, the carbonyl oxygen and azomethine nitrogen atoms are the primary binding sites, respectively. tandfonline.comtandfonline.comtandfonline.com

Salicylate-type Coordination: Salicylic acid derivatives coordinate to Y(III) through the carboxylate and phenolate (B1203915) groups. psu.edu

The coordination can be further described by the geometry of the ligand attachment. For instance, bis(amidinate) ligands can coordinate in a κ³-N,N or κ⁴-N,N-chelating fashion depending on the steric bulk of the substituents. researchgate.net

Structural Aspects of Perchlorate Anion in Complexes

The perchlorate anion (ClO₄⁻) in yttrium complexes can either exist as a free, non-coordinating ion or directly participate in the coordination sphere of the yttrium ion. Its role is crucial in determining the final structure and properties of the complex.

Ionic versus Coordinated Perchlorate Characterization

The nature of the perchlorate anion in a complex can be determined using various analytical techniques, primarily infrared (IR) spectroscopy and molar conductance measurements.

Ionic Perchlorate: In many yttrium complexes, the perchlorate anions are not directly bonded to the yttrium ion but exist as counter-ions in the crystal lattice to balance the charge of the complex cation. capes.gov.br For example, in complexes with the formula Ln(FDPP)₄(ClO₄)₂, two of the three perchlorate ions are ionic. tandfonline.comtandfonline.com

Coordinated Perchlorate: In other cases, one or more perchlorate ions are directly coordinated to the yttrium center. This is often inferred from IR spectra, where the splitting of perchlorate vibrational bands indicates a lowering of its symmetry from tetrahedral (in the ionic state) to a lower symmetry upon coordination. niscpr.res.in For instance, in the complex with SMMT, the splitting of bands around 1150 and 1080 cm⁻¹ suggests unidentate coordination of the perchlorate ion. niscpr.res.in

Monodentate and Bidentate Coordination of Perchlorate

When the perchlorate anion is part of the coordination sphere, it can bind to the yttrium ion in one of two ways:

Monodentate Coordination: The perchlorate ion binds to the yttrium ion through one of its oxygen atoms. This is observed in the complex with SMMT, leading to a coordination number of seven for the yttrium ion. niscpr.res.in

Bidentate Coordination: The perchlorate ion coordinates to the yttrium ion through two of its oxygen atoms. This mode of coordination is seen in complexes with ligands such as BAME and FDPP. tandfonline.comtandfonline.comtandfonline.com In the BAME complex, one of the perchlorate groups is coordinated in a bidentate manner. tandfonline.com Similarly, in the FDPP complexes, one perchlorate ion is bidentately coordinated. tandfonline.comtandfonline.com

The coordination mode of the perchlorate anion directly influences the coordination number and geometry of the yttrium(III) center.

Coordination Number and Geometry of Yttrium(III) Center

The coordination number of the yttrium(III) ion in its perchlorate complexes, which is the number of donor atoms directly bonded to it, can vary significantly depending on the nature of the primary ligands and the participation of the perchlorate anion. unacademy.com This, in turn, dictates the coordination geometry around the metal center.

Common coordination numbers and geometries for yttrium(III) in perchlorate complexes include:

Coordination Number of Six: In the complex with N,N'-bis(4-antipyrylmethylidene)ethylenediamine (BAME), a coordination number of six is proposed. tandfonline.com The complex cation [YQ(HQ)₂]²⁺ (where Q is 8-quinolinol) exhibits a distorted octahedral geometry with a coordination number of 6. jlu.edu.cn

Coordination Number of Seven: A coordination number of seven is suggested for the yttrium ion in the complex with 4-salicylideneamino-3-mercapto-6-methyl-l,2,4-triazine (4H)-5-one (SMMT), where the perchlorate ion is monodentately coordinated. niscpr.res.in

Coordination Number of Eight: This is a frequently observed coordination number for yttrium. diva-portal.org In aqueous solutions, Y³⁺ is typically hydrated by eight water molecules, forming a square antiprismatic coordination polyhedron. researchgate.net The complex Y(Lac)₃(H₂O)₂ (where Lac is lactate) also has a coordination number of eight for the yttrium atom. rsc.orgnih.gov

Coordination Number of Nine: Higher coordination numbers are also common for yttrium. In a macrocyclic complex with a six-nitrogen-donor ligand, the coordination number is nine, achieved through the six nitrogen atoms of the macrocycle, a bidentate chelating acetate, and either a monodentate acetate or a water molecule. capes.gov.br A nonadentate hexaazamacrocyclic ligand also results in a nine-coordinate yttrium complex. acs.org Reaction of yttrium nitrate (B79036) with terpyridine can also yield nine-coordinate complexes. academie-sciences.fr

The following table summarizes the coordination numbers and geometries observed in various this compound systems.

Ligand/SystemCoordination NumberCoordination GeometryCoordinated AnionsSource(s)
N,N'-Bis(4-antipyrylmethylidene)ethylenediamine (BAME)6-Bidentate Perchlorate tandfonline.com
8-Quinolinol (Q)6Distorted Octahedral- jlu.edu.cn
4-Salicylideneamino-3-mercapto-6-methyl-l,2,4-triazine (SMMT)7-Monodentate Perchlorate niscpr.res.in
Aqueous Solution (hydrated ion)8Square Antiprismatic- researchgate.net
Lactate (Lac)8-- rsc.orgnih.gov
Six-nitrogen-donor macrocycle9-Acetate, Water capes.gov.br
Hexaazamacrocyclic ligand with acetate pendants9-- acs.org
Terpyridine (with nitrate)9-Nitrate, Water academie-sciences.fr

Influence of Ligand Field on Yttrium(III) Coordination Environment

The ligand field, representing the electrostatic environment created by the coordinating ligands, is a primary determinant of the geometry and coordination number of the Yttrium(III) ion. acs.orgsoton.ac.uk Unlike d-block elements, the 4f orbitals of lanthanides are well-shielded, leading to minimal ligand field stabilization effects. Yttrium(III), with its [Kr] electronic configuration, is similar in this respect, and its coordination is primarily governed by electrostatic and steric factors. The nature of the ligand, its denticity, steric bulk, and the electronegativity of its donor atoms significantly shape the coordination polyhedron around the yttrium center. rsc.org

In aqueous perchlorate solutions, yttrium(III) exists as a hydrated cation, typically the octa-aqua ion, [Y(OH₂)₈]³⁺. rsc.org Raman spectroscopic studies have identified a characteristic weak mode at 384 cm⁻¹ in dilute this compound solutions, confirming the stability of this eight-coordinate species. rsc.org This octa-hydrate generally adopts a square antiprismatic geometry. rsc.org The most frequently observed coordination number for yttrium in crystalline compounds is eight, though it can range from 3 to 12. rsc.orgdiva-portal.org

The introduction of organic ligands displaces the coordinated water molecules and establishes a new ligand field. The resulting coordination number and geometry are a balance between the ligand's properties and the metal ion's preference. For instance, with multidentate macrocyclic ligands, yttrium(III) can achieve high coordination numbers. Reaction with six-nitrogen-donor macrocycles can yield nine-coordinate complexes, where the yttrium ion is bound to the six nitrogen atoms of the macrocycle and additional ligands (e.g., bidentate acetate) on either side of the macrocyclic plane. capes.gov.bracs.org

With simpler chelating ligands, the coordination environment is also finely tuned. In the complex with the Schiff base 4-N-(5′-nitro-2′-thienylidene)aminoantipyrine (NTAAP), yttrium(III) is eight-coordinate. tandfonline.com The NTAAP ligand acts as a neutral tridentate donor, and two perchlorate ions coordinate monodentately to satisfy the metal's coordination sphere, with the third perchlorate remaining as a counter-ion. tandfonline.com This contrasts with complexes formed with 4-formyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one (FDPP), where the ligand is monodentate, and one perchlorate ion coordinates in a bidentate fashion. tandfonline.com

Computational studies using ⁸⁹Y NMR analysis have provided deeper insight into how the ligand field affects the electronic environment of the yttrium nucleus. The ⁸⁹Y chemical shift is highly sensitive to the coordination environment. Key factors determining the chemical shift include the electronegativity of the atoms directly bound to the Y(III) ion and the geometry, specifically the degree of pyramidalization of the anionic ligands. rsc.org This demonstrates that the ligand field's influence extends beyond structural arrangement to the electronic properties of the metal center.

Table 1: Coordination Environment in Selected Yttrium(III) Perchlorate Complexes

Ligand Ligand Denticity Perchlorate Coordination Overall C.N. Geometry
Water (H₂O) Monodentate Outer-sphere 8 Square Antiprism
4-N-(5′-nitro-2′-thienylidene)aminoantipyrine (NTAAP) Tridentate Monodentate (x2) 8 -
4-formyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one (FDPP) Monodentate Bidentate (x1) - -
4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine (4H)-5-one (SMMT) Tridentate Unidentate (x1) 7 -
Six-nitrogen-donor macrocycle Hexadentate None (Acetate as co-ligand) 9 -

Comparative Studies with Lanthanide and Scandium Perchlorate Complexes

Due to its ionic radius (104 pm for C.N. 8), yttrium(III) typically exhibits coordination chemistry that is very similar to that of the adjacent heavy lanthanides, particularly holmium (Ho³⁺, 104.1 pm) and erbium (Er³⁺, 103 pm). chem-soc.si This similarity allows yttrium to serve as a diamagnetic probe for studying the properties of paramagnetic lanthanide complexes. acs.org Consequently, yttrium and lanthanide perchlorate complexes with the same ligand are often isostructural. tandfonline.comtandfonline.comniscpr.res.in

For example, studies on perchlorate complexes with the Schiff base 4-salicylideneamino-3-mercapto-6-methyl-I,2,4-triazine (4H)-5-one show that yttrium(III) and a range of lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy) form isostructural complexes with the general formula [Ln(SMMT)₂ClO₄]. niscpr.res.in In these compounds, the metal ion is seven-coordinate, with the tridentate ligand and a unidentately coordinated perchlorate ion. niscpr.res.in Similarly, complexes with 4-N-(5′-nitro-2′-thienylidene)aminoantipyrine, [Ln(NTAAP)₂(ClO₄)₂]ClO₄, are formed across the lanthanide series and with yttrium, all featuring an eight-coordinate metal center. tandfonline.com

Despite the broad similarities, subtle differences arise due to the lanthanide contraction—the steady decrease in ionic radii across the lanthanide series. While yttrium's radius places it among the heavy lanthanides, its lack of f-electrons means its chemical behavior is not identical. In some systems, yttrium's coordination number may differ from that of the lanthanides. For instance, in aqueous solution, yttrium forms an eight-coordinate aqua ion, [Y(H₂O)₈]³⁺, which is typical for the heavier lanthanides. rsc.orgresearchgate.net The larger, early lanthanides, like lanthanum, tend to form nine-coordinate aqua ions, [La(H₂O)₉]³⁺. researchgate.net

The comparison with scandium(III) reveals more pronounced differences. Scandium(III) is significantly smaller (ionic radius 88.5 pm for C.N. 8) and has a higher charge density. researchgate.net This leads to different coordination preferences and stabilities. Scandium complexes tend to form at lower pH values compared to yttrium complexes. researchgate.net Structurally, the smaller size of Sc³⁺ often results in a lower coordination number compared to both yttrium and the lanthanides. For example, the hydrated scandium ion is believed to be seven-coordinate, [Sc(H₂O)₇]³⁺, in contrast to the eight-coordinate yttrium and late-lanthanide aqua ions. researchgate.net A systematic analysis of crystal structures has shown that while scandium and lutetium (the smallest lanthanide) have the same coordination number in about half of the compared cases, there are frequent differences between the coordination numbers of yttrium and scandium for complexes with the same ligands. researchgate.net These differences are primarily driven by the disparate ionic sizes. researchgate.net

Table 2: Comparison of Ionic Radii and Typical Aqua Ion Coordination Numbers (C.N.)

Ion Ionic Radius (pm, C.N. = 8) Aqua Ion Aqua Ion C.N.
Scandium(III) 88.5 [Sc(H₂O)₇]³⁺ 7
Yttrium(III) 104.0 [Y(H₂O)₈]³⁺ 8
Lanthanum(III) 117.2 [La(H₂O)₉]³⁺ 9
Lutetium(III) 100.1 [Lu(H₂O)₈]³⁺ 8

Spectroscopic Characterization of Yttrium Perchlorate Compounds

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within yttrium perchlorate (B79767) compounds. It allows for the detailed characterization of the yttrium-oxygen bonds, the state of coordinated water and other ligands, and the extent of hydration and ion pairing in solution.

The direct vibrational signature of the yttrium-oxygen (Y-O) bond in hydrated yttrium perchlorate provides fundamental information about the primary coordination sphere of the Y³⁺ ion. In aqueous solutions, the yttrium ion exists as a hydrated cation, and Raman spectroscopy has been instrumental in identifying the characteristic vibrations of this aqua complex.

Raman studies of aqueous this compound solutions have identified a very weak, polarized mode at approximately 384 cm⁻¹. rsc.orgnih.govresearchgate.net This band is assigned to the totally symmetric stretching vibration, or breathing mode (ν₁), of the Y-O bonds within the hydrated yttrium cation, specifically the thermodynamically stable octa-aqua ion, [Y(H₂O)₈]³⁺. rsc.orgnih.govresearchgate.net The strong polarization of this band confirms its totally symmetric character. nih.gov The presence of this distinct mode provides direct evidence for the structure of the hydrated yttrium ion in dilute perchlorate solutions. rsc.orgnih.govresearchgate.net In complexes with other organic ligands, such as flavonoids, the metal-oxygen bonding vibration is observed at a lower wavenumber, typically in the range of 520–488 cm⁻¹. scispace.com

Vibrational Frequencies of Yttrium-Oxygen Bonds
Compound/SpeciesVibrational ModeFrequency (cm⁻¹)Spectroscopic MethodReference
[Y(H₂O)₈]³⁺ (in aqueous perchlorate solution)ν₁ (Y-O symmetric stretch)384Raman rsc.orgnih.govresearchgate.net
Yttrium-Flavonoid Complexesν (Y-O)488–520FTIR scispace.com

Vibrational spectroscopy is highly sensitive to the environment of molecules like water and the perchlorate anion, revealing whether they are freely solvating or directly coordinated to the yttrium center.

Water Molecules: The vibrational modes of water are significantly affected by coordination to a cation. mdpi.com In hydrated this compound, the intramolecular modes of water, such as the OH stretch (~3400 cm⁻¹) and HOH bend (~1640 cm⁻¹), are readily observed. mdpi.com Near-infrared (NIR) spectroscopy of hydrated perchlorate salts is dominated by H₂O bands, with characteristic absorptions appearing near 1.42–1.48 µm and 1.93–1.99 µm. nih.gov

Perchlorate Anion: The perchlorate ion (ClO₄⁻) has a tetrahedral (T_d) symmetry in its free state, which results in characteristic vibrational modes. nih.gov Changes in this symmetry upon coordination to a metal ion lead to distinct shifts and splitting of these bands in IR and Raman spectra. researchgate.net

Uncoordinated Perchlorate (T_d symmetry): A free perchlorate anion typically shows a strong, broad band around 1100 cm⁻¹ (ν₃, asymmetric stretch) and a sharp, strong band near 625 cm⁻¹ (ν₄, asymmetric bend) in the IR spectrum. nih.govresearchgate.net The symmetric stretch (ν₁) appears as a very strong and sharp peak in the Raman spectrum around 932-939 cm⁻¹. researchgate.net

Coordinated Perchlorate (e.g., C₃ᵥ or C₂ᵥ symmetry): When the perchlorate ion coordinates to the yttrium cation, its symmetry is lowered. This reduction in symmetry causes the degenerate vibrational modes to split into multiple bands. nih.govresearchgate.net For instance, the ν₃ band around 1100 cm⁻¹ and the ν₄ band around 625 cm⁻¹ may each split into two or more components, indicating a direct metal-perchlorate interaction. researchgate.netunito.it This splitting is a clear spectroscopic marker for distinguishing between inner-sphere and outer-sphere coordination of the perchlorate anion.

Spectroscopic Signatures of Perchlorate Anion
Vibrational ModeApproximate Frequency (cm⁻¹)SymmetrySpectroscopic SignatureReference
ν₁ (symmetric stretch)~935Uncoordinated (T_d)Single sharp, strong Raman peak researchgate.net
ν₃ (asymmetric stretch)~1100Uncoordinated (T_d)Single strong, broad IR band nih.govresearchgate.net
ν₄ (asymmetric bend)~625Uncoordinated (T_d)Single sharp, strong IR band nih.govresearchgate.net
ν₃ and ν₄~1100 and ~625Coordinated (e.g., C₃ᵥ)Bands split into multiple components in IR/Raman researchgate.netunito.it

In solution, this compound can exist as fully solvated ions, solvent-separated ion pairs (SSIP), or contact ion pairs (CIP). nih.gov Vibrational spectroscopy, particularly Raman, can distinguish between these species.

Studies on aqueous this compound solutions across a broad concentration range show that while the [Y(H₂O)₈]³⁺ ion is the dominant species in dilute solutions (~0.5 mol L⁻¹), the formation of outer-sphere and contact ion pairs becomes significant in more concentrated solutions. rsc.orgnih.govresearchgate.net The formation of these ion pairs can be inferred from subtle changes in the vibrational bands of both the perchlorate anion and the coordinated water molecules. The direct interaction between the yttrium cation and the perchlorate anion in a contact ion pair perturbs the T_d symmetry of the ClO₄⁻ ion, leading to the splitting of its degenerate modes, as discussed previously. researchgate.netresearching.cn This makes vibrational spectroscopy a key technique for characterizing the extent and nature of ion association in electrolyte solutions. researching.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to vibrational techniques, offering insights into the dynamics of ligand exchange, the electronic environment of the metal ion, and spin relaxation phenomena.

Proton (¹H) NMR spectroscopy is a valuable method for studying the dynamics of ligands and solvent molecules coordinated to the yttrium ion. Yttrium(III) is a diamagnetic ion, which typically results in sharp NMR signals, facilitating the study of dynamic processes.

In studies of yttrium complexes with organic ligands, ¹H NMR spectra can reveal information about the dissociation of the complex and the coordination of solvent molecules. researchgate.net For example, small chemical shifts observed in the proton resonances of flavonoid ligands in yttrium complexes dissolved in DMSO suggest that the complexes may dissociate, with the solvent coordinating directly to the yttrium ion. researchgate.net

Furthermore, advanced NMR techniques such as EXSY (Exchange Spectroscopy) can be used to directly measure the rates of dynamic exchange processes. nih.gov These studies can quantify the exchange between different conformational isomers of a yttrium complex in solution, providing detailed information on the rate-limiting steps, such as the cooperative rotation of ligand arms. nih.gov

Yttrium-89 (⁸⁹Y) is the only naturally occurring isotope of yttrium and possesses a nuclear spin of I = 1/2. northwestern.edu Despite its low magnetogyric ratio and consequently low sensitivity, ⁸⁹Y NMR is a powerful and direct probe of the yttrium coordination environment. northwestern.eduuwaterloo.ca

The chemical shift of ⁸⁹Y is highly sensitive to its local environment, spanning a range of several hundred ppm. illinois.edu This sensitivity allows for the differentiation of yttrium in various chemical states. For instance, solid-state ⁸⁹Y NMR studies have shown a chemical shift range of about 370 ppm across different inorganic yttrium compounds. illinois.edu In yttrium-doped ceria, distinct ⁸⁹Y NMR signals can be resolved for yttrium ions with different numbers of oxygen vacancies in their first coordination shell, demonstrating the technique's ability to probe local structure. exlibrisgroup.comresearchgate.net

⁸⁹Y NMR is also a useful tool for studying metal ion interactions and relaxation dynamics. The spin-lattice relaxation time (T₁) of ⁸⁹Y can be long, but it is influenced by the molecular motion and the mechanism of relaxation. northwestern.eduuwaterloo.ca Studies on aqueous solutions of this compound have shown no significant pH dependence of the relaxation times between pH 0 and 2. uwaterloo.ca The relaxation of ⁸⁹Y can be dominated by dipole-dipole interactions with nearby protons, especially in solutions of higher viscosity or when bound to large molecules. This property makes ⁸⁹Y a potential probe for studying the binding of yttrium to macromolecules through the Nuclear Overhauser Effect (NOE). uwaterloo.ca

NMR Properties of ⁸⁹Y Isotope
PropertyValueReference
Natural Abundance100% uwaterloo.ca
Nuclear Spin (I)1/2 northwestern.edu
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹)-1.316 northwestern.edu
Relative Sensitivity (vs ¹H)1.18 x 10⁻⁴ northwestern.edu
Resonance Frequency (at 11.74 T)24.496 MHz northwestern.edu

X-ray Absorption Spectroscopy (EXAFS and XANES)

X-ray Absorption Spectroscopy (XAS), encompassing both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides crucial insights into the local atomic and electronic structure of yttrium ions in various environments. These techniques are particularly valuable for characterizing the coordination environment of Yttrium(III) in solution, where long-range order is absent.

Local Structure Analysis of Yttrium(III) in Solution

In aqueous perchlorate solutions, where the perchlorate ion is considered non-coordinating, the Yttrium(III) ion exists as a hydrated aqua ion. EXAFS and Large Angle X-ray Scattering (LAXS) studies have been employed to determine the precise structure of this hydrated cation. researchgate.net

Research consistently shows that the Yttrium(III) ion is hydrated by eight water molecules in its first coordination shell. researchgate.netresearchgate.net The arrangement of these water molecules typically forms a square-antiprismatic geometry. rsc.org The Y-O bond distance for the hydrated yttrium ion has been determined with high precision through these techniques. EXAFS data indicate a Y-O bond distance centroid of 2.368(5) Å, with a slightly asymmetric distribution. researchgate.net This distance is in excellent agreement with values obtained from other methods, such as LAXS, which report a Y-O distance of 2.365 Å. researchgate.net The phase-corrected Fourier transform of the EXAFS spectrum for hydrated yttrium(III) ions shows a single major peak corresponding to this Y-O bond distance. diva-portal.org

The consistency of these findings across multiple studies establishes a well-defined model for the local structure of the [Y(H₂O)₈]³⁺ cation in dilute perchlorate solutions. rsc.orgnih.gov

TechniqueCoordination Number (Y-O)Y-O Bond Distance (Å)Reference
EXAFS82.368(5) researchgate.net
LAXS82.365 researchgate.net
X-ray Diffraction82.366 rsc.org
EXAFS82.37 diva-portal.org

Investigation of Yttrium Speciation with Anionic Ligands (e.g., Chloride)

While the perchlorate ion shows little to no tendency to form inner-sphere complexes with Yttrium(III) in solution, other anions, such as chloride, can directly coordinate to the metal center, altering its speciation. EXAFS is a powerful tool for investigating these interactions.

Studies on aqueous yttrium chloride solutions have shown that contact ion pair formation occurs even at moderate concentrations. rsc.orgnih.gov In the presence of excess chloride (e.g., in solutions with added HCl), the formation of inner-sphere chloro-complexes is observed. rsc.org EXAFS and other spectroscopic data support the formation of species such as [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺, where n is typically 1 or 2. rsc.org

Under hydrothermal conditions, the association between yttrium and chloride can become more pronounced. copernicus.org Ab initio molecular dynamics simulations and in situ EXAFS spectroscopy at elevated temperatures and pressures have explored the formation of various yttrium-chloride species. copernicus.org These studies have identified complexes with a higher number of chloride ligands, such as [YCl₂(H₂O)₅]⁺ and [YCl₃(H₂O)₄]⁰. copernicus.org In high-temperature molten chloride salts, yttrium can even form hexachloro complexes, such as [YCl₆]³⁻. researchgate.net

In contrast to nitrate (B79036) ions, which readily form inner-sphere complexes with lanthanide-like ions such as Y(III) in aqueous solutions, chloride ions exhibit a much weaker tendency to do so under standard conditions. bohrium.com This highlights the differing coordinating abilities of various anions and their impact on yttrium speciation in solution.

Yttrium-Chloride SpeciesConditionsReference
[Y(OH₂)₇Cl]²⁺, [Y(OH₂)₆Cl₂]⁺Aqueous YCl₃ with added HCl rsc.org
[YCl₂(H₂O)₅]⁺, [YCl₃(H₂O)₄]⁰Hydrothermal conditions copernicus.org
[YCl₆]³⁻Molten LiCl researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy in the ultraviolet (UV) and visible (Vis) regions probes electronic transitions within a chemical species. For Yttrium(III) compounds, this technique provides information on ligand-centered and charge-transfer transitions rather than d-d transitions.

Analysis of Charge-Transfer Transitions

The Yttrium(III) ion has a d⁰ electronic configuration, meaning it lacks d-electrons to participate in the d-d transitions that give many transition metal complexes their characteristic colors. libretexts.org Consequently, aqueous solutions of this compound are colorless. The UV-Vis spectra of yttrium complexes are therefore dominated by two other types of transitions:

Intraligand transitions: These are electronic excitations occurring within the molecular orbitals of the ligands themselves (e.g., π → π* transitions).

Charge-Transfer (CT) transitions: These involve the transfer of an electron between the metal ion and the ligands. Given that the yttrium d-orbitals are empty, the relevant process is Ligand-to-Metal Charge Transfer (LMCT), where an electron is excited from a ligand-based orbital to an empty 4d orbital of the yttrium ion. bpchalihacollege.org.in

For the simple aqua ion [Y(H₂O)₈]³⁺, LMCT bands occur at very high energies in the deep UV region and are not typically observed in standard UV-Vis spectra. However, for complexes with more easily oxidizable ligands, LMCT bands can appear at lower energies. bpchalihacollege.org.in For example, a dinuclear yttrium(III) complex has been reported to show an absorption peak at 256 nm, which was assigned to a ligand-centered transition, though such transitions can be modulated by the metal center. researchgate.net Charge-transfer bands are typically very intense (with large extinction coefficients) compared to the forbidden d-d transitions. libretexts.org

Derivation of Covalency Parameters in Complexes

Covalency parameters are used to describe the degree of mixing between metal and ligand orbitals in a coordination complex. A common method for determining these parameters involves analyzing the nephelauxetic effect, which is the reduction of inter-electronic repulsion parameters (Racah parameters) in a complex compared to the free gaseous ion. This effect is observed through shifts in the positions of d-d or f-f absorption bands in UV-Vis spectra.

However, since the Yttrium(III) ion is a d⁰ species, it exhibits no d-d transitions. Therefore, covalency parameters for yttrium complexes cannot be derived using the standard nephelauxetic series method based on UV-Vis spectroscopy.

Qualitative information about covalency can sometimes be inferred from the energy of LMCT bands. A higher degree of covalent character in the metal-ligand bond can lower the energy required to transfer an electron from the ligand to the metal, resulting in a red shift (a shift to longer wavelengths) of the LMCT band. jetir.org This is because increased orbital overlap stabilizes the ligand-based molecular orbital from which the electron originates and destabilizes the metal-based orbital to which it is excited, thus reducing the energy gap. However, the quantitative derivation of covalency parameters from this data for yttrium complexes is not a standard or widely applied technique.

Crystallographic Analysis and Solid State Structures of Yttrium Perchlorate Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystal. This method allows for the elucidation of key structural parameters, including the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. However, specific studies applying this technique to yttrium perchlorate (B79767) crystals are not reported in the searched literature.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for yttrium perchlorate and its hydrated derivatives is not available in the surveyed scientific literature. For comparison, studies on other anhydrous rare-earth perchlorates (from Lanthanum to Erbium, including Yttrium) suggest they may adopt a UCl₃-type structure. researchgate.net Additionally, Erbium(III) perchlorate monohydrate, Er(ClO₄)₃·H₂O, has been reported to crystallize in a triclinic system. researchgate.net Without experimental data for this compound, its specific crystallographic parameters remain undetermined.

Elucidation of Coordination Geometry and Interatomic Distances

The coordination geometry around the yttrium(III) ion in its perchlorate salts and the precise interatomic distances have not been experimentally determined and reported. In coordination compounds, the yttrium ion's geometry is influenced by the nature and number of surrounding ligands. In hydrated salts, it is expected that water molecules would coordinate directly to the yttrium center. The perchlorate ions may or may not be coordinated, depending on the degree of hydration.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

In hydrated metal salts, hydrogen bonding plays a crucial role in stabilizing the crystal structure and dictating the supramolecular assembly. For hydrated this compound, it is anticipated that extensive hydrogen bonding networks would exist, involving the coordinated water molecules and the perchlorate anions. These interactions would link the individual coordination polyhedra into a three-dimensional architecture. However, without a determined crystal structure, a detailed analysis of these networks is not possible.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in solid-state chemistry. There is no information available in the scientific literature to indicate whether this compound exhibits polymorphism. Similarly, detailed descriptions of the crystal packing in any of its solid-state forms are absent from the available literature.

Structural Characterization of Hydrated and Anhydrous Forms

While the existence of both hydrated (e.g., hexahydrate and octahydrate) and anhydrous forms of this compound is known, a comparative structural characterization based on experimental data is not available. researchgate.net The structural transition from a hydrated to an anhydrous form typically involves significant changes in the coordination environment of the metal cation, from being coordinated by water molecules to direct interaction with the perchlorate anions. A study on other anhydrous rare-earth perchlorates suggests a structure where the metal ion is directly coordinated by the perchlorate groups. researchgate.net

Solution Phase Behavior and Hydration Dynamics of Yttrium Perchlorate

Hydration Structure of Yttrium(III) Aqua Ion

The Y³⁺ ion, due to its high charge-to-radius ratio, is intensely hydrated in aqueous solutions. rsc.org This strong hydration results in the formation of a stable aqua ion with a specific coordination geometry.

Experimental studies utilizing techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Large Angle X-ray Scattering (LAXS), and Raman spectroscopy have consistently shown that the yttrium(III) ion is hydrated by eight water molecules in its first coordination sphere. rsc.orgniscpr.res.in This leads to the formation of the octaaquayttrium(III) ion, denoted as [Y(OH₂)₈]³⁺. rsc.org

The structural arrangement of the eight coordinated water molecules is typically described by a square antiprismatic geometry. niscpr.res.in The average Y-O bond distance in the hydrated [Y(OH₂)₈]³⁺ ion in aqueous solution has been determined to be approximately 2.365 to 2.368 Å. niscpr.res.in Evidence for a second hydration sphere has also been reported, consisting of about 16 water molecules at a mean distance of 4.40 Å from the yttrium ion. niscpr.res.in The stability of the [Y(OH₂)₈]³⁺ aqua ion is demonstrated by a very weak mode at 384 cm⁻¹ in the isotropic Raman spectrum of dilute yttrium perchlorate (B79767) solutions. rsc.org

Structural Parameters of Hydrated Yttrium(III) Ion
ParameterValueTechnique
Primary Hydration Number8EXAFS, LAXS, Raman
Aqua Ion Formula[Y(OH₂)₈]³⁺-
Coordination GeometrySquare Antiprism-
Mean Y-O Bond Distance2.365 - 2.368 ÅEXAFS, LAXS
Second Hydration Sphere~16 water moleculesLAXS
Y---O Distance (2nd Sphere)4.40 ÅLAXS

It is expected that the water exchange mechanism for Y³⁺(aq) is similar to that of the heavy rare earth elements, such as holmium(III), due to their comparable ionic radii. rsc.org For lanthanide aqua ions, the water exchange process is generally considered to follow an interchange mechanism, which can have either associative or dissociative character. nih.gov Given the trend of decreasing water exchange rates with decreasing ionic radius across the later lanthanides, it can be inferred that the water exchange for [Y(OH₂)₈]³⁺ is a rapid process. nih.gov

Formation and Characterization of Ion Pairs

In yttrium perchlorate solutions, the hydrated yttrium cation and the perchlorate anion can associate to form ion pairs. The nature and extent of this association are dependent on factors such as concentration.

Two primary types of ion pairs can be distinguished in solutions of this compound: outer-sphere ion pairs (OSIPs) and contact ion pairs (CIPs).

Outer-Sphere Ion Pairs (OSIPs): In an OSIP, the hydrated yttrium ion and the perchlorate anion are separated by at least one layer of water molecules. The primary hydration shell of the Y³⁺ ion remains intact. The association is primarily electrostatic in nature.

Contact Ion Pairs (CIPs): In a CIP, the perchlorate anion displaces one or more water molecules from the inner coordination sphere of the yttrium ion and is in direct contact with it.

Raman spectroscopic studies have shown that in dilute aqueous this compound solutions (approximately 0.5 mol L⁻¹), the fully hydrated [Y(OH₂)₈]³⁺ ion is the predominant species. rsc.org As the concentration increases, the formation of both outer-sphere and contact ion pairs becomes significant. rsc.org

The equilibrium between the free hydrated ions and the different types of ion pairs is sensitive to the solution conditions.

Concentration: The formation of both OSIPs and CIPs is highly dependent on the concentration of this compound. rsc.org An increase in concentration favors the formation of ion pairs to a greater extent. In concentrated solutions, the presence of both outer-sphere and contact ion pairs has been observed. rsc.org

Temperature: The stability of ion pairs is influenced by temperature. Generally, the formation of ion pairs from free ions in water is an exothermic process. fortunejournals.com Consequently, an increase in temperature would typically shift the equilibrium towards the dissociation of ion pairs. However, specific thermodynamic data for the this compound system is not extensively documented.

pH: The pH of the solution can significantly impact the speciation of yttrium(III). The Y³⁺ aqua ion is acidic and can undergo hydrolysis to form hydroxo species, such as [Y(OH)]²⁺ and polymeric species, particularly at pH values above 5. researchgate.netrsc.org The formation of these hydrolysis products would compete with the perchlorate ion for coordination to the yttrium center, thereby influencing the ion-pairing equilibria. In strongly acidic solutions, the formation of hydrolysis products is suppressed. rsc.org

Solvation in Non-Aqueous and Mixed Solvent Systems

The solvation behavior of this compound in non-aqueous and mixed solvent systems is less well-characterized than in aqueous solutions. The nature of the solvent, including its polarity, donor ability, and steric properties, plays a crucial role in determining the coordination environment of the Y³⁺ ion and the extent of ion pairing.

There is limited specific data on the solubility and solvation of this compound in common non-aqueous solvents like methanol (B129727), ethanol (B145695), or acetonitrile (B52724). However, studies on other perchlorate salts in these solvents provide some general insights. For instance, acetonitrile is known to be a good solvent for many perchlorate salts, and spectroscopic studies have been used to investigate ion pairing and coordination in these systems. dtic.mil The coordination chemistry of yttrium(III) with various ligands has been explored in non-aqueous media, revealing a wide range of coordination numbers and geometries depending on the solvent and ligand. uleth.caresearchgate.net In mixed solvent systems, preferential solvation of the Y³⁺ ion by the solvent component with the higher donor strength is expected to occur.

Speciation Studies in Organic Solvents (e.g., Acetonitrile, DMSO, Ethanol-Water)

In solution, this compound can exist as fully solvated ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). The equilibrium between these species is highly dependent on the solvent's properties, such as its dielectric constant and donor strength.

Acetonitrile (CH₃CN): In acetonitrile, a solvent with a moderate dielectric constant, ion association is more prevalent than in water. Studies on similar perchlorate systems in acetonitrile suggest that the perchlorate ion can interact with the solvated cation. researchgate.netresearchgate.net The species present are likely an equilibrium between the solvated yttrium cation, [Y(CH₃CN)ₙ]³⁺, and ion pairs where the perchlorate anion may be in the outer or inner coordination sphere.

Dimethyl Sulfoxide (DMSO): DMSO is a strongly coordinating solvent. Vibrational spectroscopy studies on alkali metal perchlorates in DMSO have revealed distinct spectral bands corresponding to free perchlorate ions, SSIPs, and CIPs. ias.ac.inresearchgate.net This indicates that in a DMSO solution of this compound, the Y³⁺ ion is strongly solvated by DMSO molecules, forming [Y(DMSO)ₙ]³⁺. However, depending on the concentration, this solvated cation can form ion pairs with the perchlorate anion, existing as both solvent-separated and direct contact pairs. ias.ac.inresearchgate.net

SolventPrimary Yttrium(III) SpeciesKey Characteristics
Acetonitrile[Y(CH₃CN)ₙ]³⁺, Contact/Solvent-Separated Ion PairsModerate ion association due to lower dielectric constant.
DMSO[Y(DMSO)ₙ]³⁺, Contact/Solvent-Separated Ion PairsStrong Y³⁺-solvent interaction; evidence of distinct ion pair types from spectroscopic studies. ias.ac.inresearchgate.net
Ethanol-Water[Y(H₂O)ₙ₋ₓ(EtOH)ₓ]³⁺, Ion PairsCompetitive solvation by water and ethanol; ion pairing increases with higher ethanol content. acs.org

Effects of Solvent Composition on Yttrium(III) Coordination

The composition of the solvent has a direct impact on the coordination number and geometry of the Yttrium(III) ion. In aqueous solution, the Y³⁺ ion is typically hydrated by eight water molecules, forming the [Y(OH₂)₈]³⁺ aqua ion. rsc.orgresearchgate.netslu.se

When an organic cosolvent is introduced, such as acetone (B3395972) or ethanol, the water molecules in the primary hydration shell can be progressively replaced by the organic solvent molecules. acs.org Proton magnetic resonance studies on this compound in water-acetone mixtures have demonstrated this stepwise substitution. As the mole fraction of the organic component increases, the average number of water molecules coordinated to the Y³⁺ ion decreases. This change in the inner solvation sphere alters the chemical and physical properties of the yttrium salt solution. The extent of this substitution depends on the relative donor strengths and concentrations of the solvent components.

Complexation and Hydrolysis Equilibria in Solution

In aqueous media, the Y³⁺ ion can participate in both complexation reactions with available ligands and hydrolysis reactions with water molecules, particularly as the pH of the solution increases.

Stability Constants and Thermodynamic Parameters of Yttrium Complexes

The perchlorate ion is known to be a very weak ligand, and in many studies, it is used as a non-complexing background electrolyte. researchgate.net However, in concentrated solutions, the formation of outer-sphere and inner-sphere (contact) ion pairs with the hydrated yttrium cation can occur. rsc.org These interactions can be described by equilibrium or stability constants.

Equilibrium Constants for Yttrium Carbonate Solubility at Zero Ionic Strength rsc.org
Equilibrium ReactionLog K ValueMethod
Y₂(CO₃)₃(s) + 6H⁺ ⇌ 2Y³⁺ + 3CO₂(g) + 3H₂O21.37 ± 0.26Pitzer Model
21.68 ± 0.18Brønsted–Guggenheim–Scatchard

These values demonstrate the thermodynamic parameters that govern yttrium speciation in aqueous perchlorate solutions in the presence of other coordinating species.

Investigation of Hydroxo Species Formation and Structural Microheterogeneity

Hydroxo Species Formation: The Y³⁺ cation is a hard Lewis acid and is subject to hydrolysis in aqueous solutions, a process that becomes more significant as the pH rises above 5. rsc.orgescholarship.org The hydrolysis of the hydrated yttrium ion, [Y(H₂O)₈]³⁺, proceeds through the formation of monomeric and then polynuclear hydroxo-bridged species. rsc.org The initial step involves the formation of [Y(OH)]²⁺. As the pH or concentration increases, these monomers can condense to form larger polynuclear complexes. Multidentate ligands are known to control this hydrolysis process, leading to the formation of specific structures, such as the cubane-like tetranuclear unit [Y₄(μ₃-OH)₄]⁸⁺. rsc.org In the absence of other ligands, uncontrolled hydrolysis eventually leads to the precipitation of yttrium hydroxide (B78521), Y(OH)₃. wikipedia.org

Structural Microheterogeneity: In concentrated electrolyte solutions, the assumption of a uniform, homogeneous structure breaks down. Studies on analogous systems, such as aqueous solutions of strontium and calcium perchlorate, have revealed the presence of structural microheterogeneity or irregularities. researchgate.netpleiades.onlineresearchgate.net This concept suggests that the solution is composed of distinct, nanometer-scale domains with different local structures.

For a concentrated this compound solution, it is plausible that the system consists of:

Domains where the natural hydrogen-bonded structure of bulk water is largely preserved.

Cybotactic groups, or domains, where the local structure is dominated by hydrated this compound clusters, resembling the arrangement in solid-state hydrates. researchgate.netpleiades.online

These different structural environments can influence the states of both the water molecules and the perchlorate ions within the solution, leading to a complex, structurally heterogeneous liquid phase. researchgate.net

Advanced Theoretical and Computational Investigations of Yttrium Perchlorate

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the properties of yttrium-containing compounds. It offers a balance between computational cost and accuracy for calculating geometries, energies, and spectroscopic properties of molecular systems. researchgate.net

Geometric Optimization and Electronic Structure Analysis of Yttrium Aqua Ions and Complexes

In aqueous solutions of yttrium perchlorate (B79767), the yttrium(III) ion is primarily present as a hydrated aqua ion, [Y(H₂O)ₙ]³⁺, as the perchlorate ion is weakly coordinating. DFT studies are instrumental in determining the geometry and electronic structure of these species.

Research has focused on the [Y(H₂O)₈]³⁺ aqua ion, which is believed to be the dominant form in solution. copernicus.org DFT calculations have been employed to optimize the geometry of this complex, providing data on bond lengths and angles. The choice of the exchange-correlation functional is critical for obtaining accurate results. A variety of functionals, including SVWN5, B3LYP, B3P86, and BHandH, have been tested. copernicus.org The calculated Y–O bond lengths are often compared with experimental data from X-ray diffraction (XRD) and Extended X-ray Absorption Fine Structure (EXAFS) to validate the computational models. copernicus.orgrsc.org For the [Y(H₂O)₈]³⁺ cluster, DFT calculations using a polarizable continuum model to simulate the bulk solvent show good agreement with experimental measurements for the square antiprismatic geometry. nih.gov

The electronic structure analysis reveals significant charge transfer from the oxygen atoms of the coordinated water molecules to the central yttrium ion. copernicus.org This interaction is key to the stability of the aqua complex.

Table 1: Comparison of Experimental and DFT-Calculated Y–O Bond Distances (Å) for [Y(H₂O)₈]³⁺

MethodY–O Bond Distance (Å)Reference
Experimental (XRD/EXAFS)2.36 ± 0.02 copernicus.org
DFT (SVWN5)2.379 copernicus.org
DFT (B3LYP)2.433 copernicus.org
DFT (B3P86)2.428 copernicus.org
DFT (BHandH)2.378 copernicus.org

Energetic Landscape of Ligand Binding and Dissociation

Understanding the energetic landscape is crucial for describing the stability of yttrium complexes and the dynamics of ligand exchange. DFT calculations can be used to determine the binding energies of ligands, such as water or perchlorate, to the yttrium center. The bond dissociation energy (BDE) is a key parameter that can be computed to quantify the strength of the metal-ligand bond. copernicus.org

The process of a ligand dissociating from a metal center can be mapped on a potential energy surface. For instance, the dissociation of a chloride ligand from a hydrated yttrium chloride complex has been studied by calculating the potential of mean force along the Y–Cl separation distance. copernicus.org This approach, often employed within AIMD simulations, uses forces derived from DFT to map the free energy change as the ligand moves away from the metal ion. copernicus.orgat.ua The resulting free energy profile reveals the dissociation energy and any energy barriers that must be overcome for the ligand to detach, providing a quantitative view of the complex's stability. copernicus.org This theoretical framework is directly applicable to the dissociation of water or potentially the perchlorate ion from the yttrium aqua ion.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT is a reliable method for predicting vibrational frequencies, which can be directly compared with experimental data from Raman and infrared (IR) spectroscopy. researchgate.net For yttrium perchlorate solutions, this involves calculating the vibrational modes of the yttrium aqua ion and the perchlorate anion.

Calculations for the [Y(OH₂)₈]³⁺ cluster, when including a polarizable continuum model to represent the solvent, predict a symmetric Y–O stretching mode. nih.gov This calculated frequency is in satisfactory agreement with the value observed experimentally in Raman spectra of this compound solutions. nih.gov Similarly, DFT calculations have been successfully used to predict the vibrational frequencies of the perchlorate anion (ClO₄⁻) in various chemical environments. nih.govarxiv.org The theoretical prediction of these spectra aids in the assignment of experimentally observed bands to specific molecular motions. nih.gov

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for [Y(OH₂)₈]³⁺

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹)Reference
Y–O Stretching~320372 nih.gov
Other [Y(OH₂)₈]³⁺ modes100, 166, 234Not specified nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations provide a way to study the time-evolution of a chemical system by calculating the forces on the atoms "on-the-fly" from electronic structure theory, typically DFT. at.uaresearcher.life This method is exceptionally powerful for studying complex processes in solution, such as ligand exchange and the behavior of ions under extreme conditions.

Dynamic Behavior of Yttrium Species in Solution and at Extreme Conditions

AIMD simulations have been used to investigate the behavior of aqueous yttrium species under conditions relevant to geological processes, such as those found in subduction zones, which involve high temperatures and pressures. at.ua In one such study, the behavior of yttrium with chloride and fluoride (B91410) ligands in aqueous solutions was simulated at 800 °C and pressures ranging from 1.3 to 4.5 GPa. at.uaresearchgate.net

These simulations show that the coordination number of yttrium changes with pressure, increasing from approximately seven at 1.3 GPa to eight at 4.5 GPa. at.ua The simulations also reveal the dynamic formation and dissociation of various complexes. For example, at 1.3 GPa, yttrium-chloride complexes like YCl²⁺, YCl₂⁺, and YCl₃(aq) were found to be stable over the simulation timescale (tens of picoseconds), while at 4.5 GPa, some of these complexes were observed to dissociate. at.ua Furthermore, the simulations highlight that yttrium's high charge density can promote the self-ionization of nearby water molecules, leading to the formation of hydroxide (B78521) (OH⁻) ligands in its first coordination shell. at.uaresearchgate.net

Characterization of Coordination Shells and Ligand Exchange Pathways

AIMD provides a detailed picture of the yttrium ion's coordination environment, including the number and arrangement of ligands in the first and second hydration shells. researchgate.net The simulations of yttrium in high-pressure, high-temperature fluids show a dynamic first coordination shell composed of water molecules and other available ligands like Cl⁻ or F⁻. at.ua

While the short timescale of AIMD simulations (typically tens of picoseconds) makes it difficult to observe complete ligand exchange events directly, they provide crucial information about the stability of different complexes, which is indicative of ligand exchange pathways. copernicus.org For instance, simulations have shown that aqueous yttrium-fluoride complexes are more stable than their yttrium-chloride counterparts under the studied conditions. at.uaresearchgate.netresearchgate.net It was also observed that mixed Y(Cl,F) complexes were unstable on the molecular dynamics timescale, suggesting rapid ligand exchange or rearrangement. at.uaresearchgate.net The simulations can also capture transient events, such as the temporary formation of ion pairs and the mechanism of water dissociation near the yttrium ion, which are fundamental steps in ligand exchange processes. at.ua

Table 3: Yttrium Coordination at Extreme Conditions from AIMD Simulations

PressureTemperatureAverage Yttrium Coordination NumberDominant Species/ObservationsReference
1.3 GPa800 °C~7Stable Y-Cl and Y-F complexes. at.ua
4.5 GPa800 °C~8Dissociation of some Y-Cl complexes; formation of Y-OH species. at.ua

Quantum-Chemical Approaches to Bonding and Reactivity

Quantum-chemical calculations have become an indispensable tool for elucidating the intricate details of chemical bonding and reactivity in inorganic compounds. For this compound, these computational methods provide insights into the fundamental interactions between the yttrium metal center and the perchlorate ligands, which are not always accessible through experimental means alone.

Analysis of Metal-Ligand Covalency and Charge Transfer

The nature of the bond between the yttrium (Y³⁺) cation and the perchlorate (ClO₄⁻) anion is not purely ionic. Quantum-chemical methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the degree of covalency and the extent of charge transfer in the metal-ligand bond. This is achieved by examining the electron density distribution, molecular orbitals, and atomic charges. arxiv.orgmkjc.in

Studies on related systems show that charge transfer is a key aspect of bonding. For instance, in morpholinium perchlorate, analysis indicates a significant charge transfer interaction from the perchlorate anion to the cation, which is crucial for its optical activity. mkjc.in Similar principles apply to this compound, where the electronegative oxygen atoms of the perchlorate ligand engage in orbital overlap with the vacant orbitals of the yttrium ion. This interaction leads to a degree of charge transfer from the perchlorate to the yttrium center, imparting covalent character to the Y-O bond.

The analysis of effective atomic charges and electron density through methods like the Quantum Theory of Atoms in Molecules (QTAIM) can quantify this charge transfer. researchgate.net These calculations reveal the formation of polar multicenter interactions and the degree of electron sharing, moving beyond a simple ionic picture. researchgate.net While specific data for this compound is not abundant, the principles derived from computational studies on other metal perchlorate complexes and yttrium compounds provide a robust framework for understanding its bonding characteristics. rsc.orgconicet.gov.ar

Table 1: Key Quantum-Chemical Parameters for Bonding Analysis

Parameter Description Method of Analysis Insight Provided
Atomic Charges Distribution of electron density among atoms in the complex. Natural Population Analysis (NPA), QTAIM Quantifies the degree of ionicity and charge transfer between the metal and ligand.
Electron Localization Function (ELF) A measure of the probability of finding an electron pair in a given region. ELF Analysis Reveals the nature of the chemical bond (covalent, ionic, metallic). mkjc.in
Bond Order A measure of the number of chemical bonds between two atoms. Mayer Bond Order, QTAIM Indicates the strength and covalent character of the metal-ligand interaction.

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | DFT Calculations | Relates to the chemical reactivity and kinetic stability of the complex. mkjc.in |

Protonation States and their Impact on Complex Stability

Research on yttrium complexes with multidentate organic ligands demonstrates this principle clearly. For example, in studies involving bis(amino)phosphane ligands, deprotonation by silylamides results in stable yttrium complexes where the deprotonated ligand chelates to the metal center. mdpi.com The stability of these complexes is directly tied to the change in the ligand's charge and coordinating ability upon losing a proton. mdpi.com

In one such yttrium complex, the protonated form of the ligand can be distinguished from the deprotonated form by changes in bond lengths; for instance, the Y–N bonds lengthen and the P–N bonds shorten in the protonated species. mdpi.com The thermodynamic stability of different protonation states (tautomers) can also be assessed, revealing that the coordination to the yttrium ion can stabilize a particular protonation state that might be less favorable in the free ligand. mdpi.com This highlights the crucial interplay between the metal's coordination preference and the ligand's acid-base properties in determining the final structure and stability of the complex.

Table 2: Effect of Ligand Protonation on Yttrium Complex Geometry

Species Y-N(P) Bond Length (Å) P-N Bond Length (Å) Coordination Mode Stability Note
Yttrium Complex with HL⁻ (Protonated Ligand) Lengthened (ca. +0.1 Å) Shortened (ca. -0.1 Å) Tetradentate The strong tetradentate coordination to Yttrium stabilizes this protonation state in solution. mdpi.com

| Yttrium Complex with L²⁻ (Deprotonated Ligand) | Shorter | Longer | Tetradentate | Forms stable bis-ligand complexes. mdpi.com |

Data-Driven Approaches in this compound Research

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and computational chemistry. These data-driven techniques are being increasingly applied to accelerate the discovery and characterization of new materials, including complex inorganic compounds like those containing yttrium.

Application of Machine Learning and AI for Crystal Structure Analysis

One of the most significant challenges in solid-state chemistry is the prediction of a material's crystal structure from its chemical composition alone, a field known as Crystal Structure Prediction (CSP). Traditional CSP methods often rely on computationally expensive first-principles calculations, such as DFT. aip.orgnih.gov For complex systems, the number of possible structures grows exponentially, making these methods prohibitively slow. researchgate.net

Machine learning offers a powerful solution to this "exponential wall of complexity." nih.govresearchgate.net A key strategy involves an "active-learning" process where ML potentials (MLPs) are used in conjunction with DFT simulations. aip.org In this approach, the MLP, which is much faster than DFT, is used to perform an extensive search of the potential energy surface to identify promising candidate structures. aip.org These selected structures are then optimized with the more accurate DFT calculations. The results from the DFT calculations are, in turn, used to retrain and improve the MLP, creating a feedback loop that makes the search progressively more efficient and accurate. aip.org

This methodology has been successfully applied to predict the crystal structures of complex yttrium compounds, such as yttrium superhydrides under high pressure. aip.orgnih.gov By using ML to pre-sample the vast landscape of possible atomic arrangements, researchers can focus their computational resources on the most plausible structures. Furthermore, deep learning models trained on large crystallographic databases can predict the likelihood of forming new compounds by placing elements into known structural templates, guiding synthetic efforts toward promising targets. nih.gov

Table 3: Machine Learning-Accelerated Workflow for Crystal Structure Prediction

Step Action Technology Used Purpose
1. Initial Exploration Generate a diverse set of initial crystal structures. Random Structure Searching or other CSP algorithms Provide a starting point for the search.
2. High-Throughput Screening Rapidly evaluate the energies of thousands of candidate structures. Machine Learning Potentials (MLPs) Quickly identify low-energy, potentially stable structures from a vast search space. aip.org
3. Structure Selection Choose the most promising structures for further analysis. Clustering algorithms, analysis of atomic environments Reduce redundancy and select a diverse set of relevant candidates for the next step. nih.gov
4. High-Fidelity Refinement Perform accurate structural optimization and energy calculation. Density Functional Theory (DFT) Obtain reliable energy and geometric data for the most promising structures. aip.org

| 5. Active Learning Loop | Use the results from DFT calculations to update the training data. | Retraining the MLP | Continuously improve the accuracy and predictive power of the machine learning model. aip.org |

Thermal Decomposition and Stability of Yttrium Perchlorate Compounds

Thermogravimetric and Calorimetric Analysis

Thermogravimetric and calorimetric studies reveal that the decomposition of yttrium perchlorate (B79767) compounds is a complex, multi-stage process. These analyses help in determining the kinetics and thermodynamics of dehydration, identifying intermediate products, and quantifying the energy changes associated with decomposition and phase transitions.

Hydrated yttrium salts, analogous to what would be expected for yttrium perchlorate hydrates, typically undergo dehydration as the initial step in their thermal decomposition. For instance, studies on other yttrium carboxylates, such as yttrium(III) propionate (B1217596) monohydrate and yttrium(III) butyrate dihydrate, show that the dehydration process is generally complete by 110 °C. researchgate.net The kinetics and thermodynamics of this water loss are influenced by the bond energies of the water molecules within the crystal lattice. nih.gov DSC analyses on various metal perchlorates confirm that the energies of these bonds differ based on the cation and the specific hydration state, which dictates the temperature and energy required for dehydration. nih.gov

Following dehydration, the anhydrous yttrium salt undergoes further decomposition at higher temperatures. This process is rarely a single event but rather a series of steps. For many yttrium compounds, decomposition proceeds through the formation of unstable intermediates. For example, yttrium carboxylates convert to a dioxycarbonate (Y₂O₂CO₃) before finally yielding yttrium oxide (Y₂O₃) at higher temperatures. researchgate.net The thermal decomposition of yttrium oxalate decahydrate is also a well-documented multistage process, beginning with dehydration followed by the thermolysis of the oxalate group. mdpi.com Similarly, yttrium acetylacetonate (Y(acac)₃) complexes exhibit distinct decomposition stages, which can be clearly identified through thermogravimetric analysis. researchgate.net For perchlorates of rare earths and yttrium, the decomposition pathway can lead to the formation of oxychlorides as intermediate products before the final oxide is formed. nist.gov

The table below summarizes the typical decomposition stages observed in various yttrium compounds, which serves as a model for the expected behavior of this compound.

CompoundInitial Stage (Dehydration)Intermediate Stage(s)Final Product
Yttrium(III) Propionate MonohydrateDehydration complete by 110°CFormation of Y₂O(C₂H₅CO₂)₄ and then Y₂O₂CO₃Y₂O₃
Yttrium(III) Butyrate DihydrateDehydration complete by 110°CFormation of Y₂O(C₃H₇CO₂)₄ and then Y₂O₂CO₃Y₂O₃
Yttrium Oxalate DecahydrateDehydration starts at 40°CFormation of yttrium oxycarbonateY₂O₃
Yttrium AcetylacetonateLoss of humidity/volatiles (~57°C)Decomposition of organic ligandY₂O₃

This table is generated based on data from analogous yttrium compounds to illustrate the principle of multi-stage decomposition.

Factors Influencing Thermal Stability

The thermal stability of this compound compounds is not intrinsic but is significantly influenced by both the coordination environment of the yttrium ion and its hydration state.

The table below illustrates how different coordination environments in yttrium compounds affect their thermal decomposition characteristics.

Yttrium CompoundLigandKey Thermal Behavior ObservationFinal Decomposition Product
Yttrium Tropolonato ComplexTropolonate, ThiocyanateSupramolecular assembly affects water removal temperatureY₂O₂SO₄
Yttrium AcetylacetonateAcetylacetonateMulti-stage decomposition of the organic ligandY₂O₃
Copper(II) Cytosine PerchlorateCytosineDecomposition onset at 270.1°CNot specified

This table provides examples from yttrium and other relevant metal complexes to demonstrate the influence of ligands on thermal stability.

The degree of hydration has a direct impact on the thermal stability of this compound. The initial step of thermal decomposition for hydrated salts is the removal of water molecules. researchgate.net The temperature at which this dehydration begins is dependent on the number of water molecules and the strength of their coordination to the yttrium cation. nih.gov Differential scanning calorimetry data for various metal perchlorates show variable patterns of water loss and thermal decomposition temperatures, indicating that the bond energies of water are different for each hydration state. nih.gov Generally, a higher degree of hydration or more strongly bound water molecules can delay the onset of the decomposition of the anhydrous perchlorate salt itself, as the dehydration process must first be completed. The decomposition of hydrated yttrium carboxylates, for instance, consistently begins with a dehydration step that is complete around 110°C, after which the decomposition of the anhydrous salt commences at significantly higher temperatures. researchgate.net

Mechanistic Studies of Thermal Degradation

Proposed Decomposition Pathways and Intermediate Species

Detailed mechanistic studies on the thermal decomposition of this compound are not extensively available in peer-reviewed literature. However, by drawing analogies from the thermal behavior of other yttrium salts, such as nitrates and carboxylates, as well as other metal perchlorates, a probable decomposition pathway can be proposed. The decomposition of hydrated this compound likely proceeds through a multi-step process involving dehydration, decomposition of the perchlorate anion, and the formation of intermediate oxy-species before yielding the final stable oxide.

The initial step involves the loss of water of hydration from the crystalline structure. Following dehydration, the anhydrous this compound, Y(ClO₄)₃, decomposes at higher temperatures. The decomposition of other yttrium compounds, such as yttrium nitrate (B79036) and yttrium propionate, is known to proceed through the formation of intermediate oxy-species like yttrium oxynitrate (YONO₃) or dioxycarbonate (Y₂O₂CO₃). researchgate.netresearchgate.net Similarly, this compound decomposition is expected to form an intermediate yttrium oxychloride (YOCl). This intermediate is then further decomposed to the final, thermally stable product, yttrium oxide (Y₂O₃).

Dehydration: Y(ClO₄)₃·nH₂O(s) → Y(ClO₄)₃(s) + nH₂O(g)

Initial Decomposition and Intermediate Formation: 2Y(ClO₄)₃(s) → 2YOCl(s) + 2Cl₂(g) + 11O₂(g)

Final Decomposition to Oxide: 2YOCl(s) + O₂(g) → Y₂O₃(s) + Cl₂(g)

The gaseous products evolved during the main decomposition stages are expected to be oxygen and chlorine.

Table 1. Proposed Thermal Decomposition Pathway for this compound
Decomposition StageProposed ReactionSolid Phase ProductsGaseous ProductsNotes
DehydrationY(ClO₄)₃·nH₂O → Y(ClO₄)₃ + nH₂OAnhydrous this compound (Y(ClO₄)₃)Water (H₂O)Occurs at lower temperatures, dependent on the degree of hydration.
Intermediate FormationY(ClO₄)₃ → YOCl + Cl₂ + O₂Yttrium Oxychloride (YOCl)Chlorine (Cl₂), Oxygen (O₂)Analogous to the formation of oxy-species in other yttrium salt decompositions.
Final Conversion2YOCl + O₂ → Y₂O₃ + Cl₂Yttrium Oxide (Y₂O₃)Chlorine (Cl₂)Formation of the most stable yttrium oxide.

Catalytic Effects on the Decomposition of Perchlorate Species

While the catalytic decomposition of this compound itself is not well-documented, yttrium compounds, particularly yttrium oxide (Y₂O₃), have been investigated as catalysts for the thermal decomposition of other perchlorate species, most notably ammonium (B1175870) perchlorate (AP). Research into the catalytic effects of rare earth oxides on AP decomposition provides insight into the mechanisms by which these materials can influence perchlorate degradation.

Studies have shown that the addition of yttrium oxide increases the rate of thermal decomposition of ammonium perchlorate. The mechanism for this catalytic action is suggested to be an electron transfer process. It is proposed that the metal oxide catalyst enhances the decomposition by facilitating the transfer of electrons from the perchlorate ion (ClO₄⁻) to the ammonium ion (NH₄⁺), thereby lowering the energy barrier for the decomposition reaction.

The kinetics of the decomposition of ammonium perchlorate in the presence of yttrium oxide (Y₂O₃) and lanthanum oxide (La₂O₃) as catalysts have been investigated. scispace.com It was observed that the rate of thermal decomposition of AP is increased in the presence of these rare earth oxides, with the order of catalyst activity being Y₂O₃ > La₂O₃. scispace.com Interestingly, the activation energy for the catalyzed decomposition of AP was found to be higher than that of pure AP. scispace.com This increase is interpreted as being due to a change in the decomposition mechanism and the rate-determining step, with the primary reaction being the decomposition of the perchlorate ion, specifically the rupture of the Cl-O bond. scispace.com

The decomposition products of pure AP at 180°C are primarily perchloric acid and ammonia. In the presence of a Y₂O₃ catalyst, the decomposition products N₂O and NO are formed at a much lower temperature (232°C) than in the uncatalyzed reaction. scispace.com

Table 2. Effect of Yttrium Oxide Catalyst on Ammonium Perchlorate (AP) Decomposition
ParameterPure Ammonium Perchlorate (AP)Ammonium Perchlorate (AP) + Y₂O₃ CatalystReference
Catalyst Activity OrderN/AY₂O₃ > La₂O₃ scispace.com
Effect on Decomposition RateBaselineIncreased scispace.com
Proposed MechanismProton TransferElectron Transfer, enhanced by metal oxide scispace.com
Activation Energy (Ea)Lower than catalyzed reactionHigher than pure AP scispace.com
Major Gaseous Products and Formation TemperaturePerchloric acid, Ammonia (~180°C); N₂O (>350°C)N₂O, NO (~232°C) scispace.com

Research Applications of Yttrium Perchlorate in Chemical Synthesis and Catalysis

Precursor in High-Purity Yttrium Materials Fabrication

Yttrium perchlorate (B79767) is a valuable precursor for creating high-purity yttrium-containing materials. Its solubility in water and some organic solvents allows for homogeneous mixing at the molecular level, which is crucial for the synthesis of complex oxides and other advanced materials. wikipedia.org

Yttrium oxide (Y₂O₃), or yttria, is a technologically important material known for its thermal stability, high dielectric constant, and utility as a host for rare-earth dopants in phosphors and lasers. mdpi.comresearchgate.net The synthesis of high-purity, nanostructured yttria often employs wet-chemical methods like precipitation, sol-gel, and hydrothermal synthesis, which require a soluble yttrium salt as a precursor. mdpi.comnih.gov

While yttrium nitrate (B79036) and chloride are commonly mentioned, yttrium perchlorate can also serve this role effectively. stanfordmaterials.com In a typical precipitation process, a solution of this compound is treated with a precipitating agent such as ammonium (B1175870) hydroxide (B78521) or urea (B33335) under controlled pH. mdpi.comdiva-portal.org The resulting yttrium hydroxide or basic yttrium carbonate precipitate is then washed, dried, and calcined at elevated temperatures to yield yttria nanopowders. diva-portal.org The characteristics of the final yttria particles, such as size and morphology, are influenced by reaction parameters like pH, temperature, and precursor concentration. mdpi.com The use of a high-purity this compound precursor is essential for obtaining high-purity yttria, which is critical for applications in optics and electronics. americanelements.comstrem.com

Yttrium Aluminum Garnet (Y₃Al₅O₁₂, YAG) is a synthetic crystalline material widely used as a host for solid-state lasers and phosphors for LEDs. core.ac.ukedge-techind.com The synthesis of phase-pure YAG requires precise stoichiometric control and homogeneous mixing of yttrium and aluminum precursors, often achieved through wet-chemical routes like co-precipitation or sol-gel methods. core.ac.ukresearchgate.netaip.org

In these syntheses, soluble salts of yttrium and aluminum are dissolved, and a precipitant is added to form a precursor gel or powder, which is then calcined. core.ac.ukaip.org this compound can be used as the yttrium source in these processes. Furthermore, in combustion synthesis, a rapid and energy-efficient method for producing ceramic powders, metal perchlorates can act as powerful solid inorganic oxidizers. google.com In this context, this compound could be included in the reaction mixture alongside other precursors like yttrium oxide and aluminum oxide, a fuel like carbon, and a dopant source (e.g., a cerium compound) to facilitate the rapid, self-sustaining reaction that forms the YAG phosphor. google.com

This compound is also employed in the synthesis and crystal growth of other complex crystalline materials. Its role as a readily available source of the Y³⁺ ion facilitates the formation of intricate coordination complexes and heteronuclear materials. A notable example is its use in the growth of single crystals of heteronuclear complexes, such as [Na₃YLa₂(C₇H₃SO₆)₄·26H₂O]n, which has been characterized by single-crystal X-ray diffractometry. The perchlorate anion (ClO₄⁻) is often chosen in these syntheses because it is weakly coordinating, which means it is less likely to interfere with the coordination of the desired ligands to the yttrium metal center.

Catalysis in Organic and Inorganic Transformations

The Lewis acidic nature of the yttrium(III) ion makes yttrium salts, including this compound, effective catalysts in a variety of chemical reactions. acs.org Metal perchlorates are recognized as powerful and selective catalysts that can function under mild conditions. researchgate.net

This compound can function as a Lewis acid catalyst in various organic reactions. Lewis acids activate electrophiles, particularly carbonyl compounds, making them more susceptible to nucleophilic attack. Metal perchlorates have been shown to catalyze reactions such as the Diels-Alder reaction and the Kabachnik-Fields reaction for synthesizing α-aminophosphonates. acs.orgacs.org

In studies comparing various metal salts for catalytic activity, the choice of both the metal cation and the counter-anion is crucial. For instance, in the synthesis of α-aminophosphonates, magnesium perchlorate was found to be superior to other metal perchlorates and triflates. acs.org While specific studies extensively detailing this compound's performance are less common than for other salts like lithium or magnesium perchlorate, its potential is inferred from the known catalytic activity of Y(III) compounds (like yttrium triflate) and other metal perchlorates. researchgate.netorganic-chemistry.org The catalytic activity of yttrium salts is valuable for reactions like the chemoselective protection of carbonyl compounds, where yttrium triflate has proven highly efficient. organic-chemistry.org

Table 1: Examples of Metal Perchlorate Catalysis in Organic Synthesis This table provides examples of reactions where metal perchlorates, a class to which this compound belongs, have been used as catalysts.

Reaction Catalyst Example Key Findings Reference
Kabachnik-Fields Reaction Magnesium Perchlorate Extremely efficient for synthesizing α-aminophosphonates under solvent-free conditions. Catalytic activity is highly dependent on the counteranion, with perchlorate being most effective. acs.org
Diels-Alder Reaction Various Perchlorates The presence of perchlorate salts can affect the rates of Diels-Alder reactions, indicating a catalytic or medium effect. acs.org
General Organic Synthesis Perchloric Acid and Salts Metal perchlorates are powerful and selective catalysts for various reactions, often usable under mild conditions and tolerant of multiple functional groups. researchgate.net

This compound is a key starting material for the synthesis of new organometallic and inorganic coordination complexes. nih.gov Organometallic chemistry, which bridges organic and inorganic chemistry, involves compounds with metal-carbon bonds and has significant applications in catalysis. primescholars.com The synthesis of these complexes often starts with a simple metal salt.

The Y³⁺ ion has a strong tendency to coordinate with ligands containing hard donor atoms like oxygen and nitrogen. nih.gov this compound serves as an excellent precursor because the perchlorate anion is weakly coordinating and can be easily displaced by stronger donor ligands. This facilitates the synthesis of a wide range of yttrium complexes, including those with macrocyclic ligands like cyclam, which have been studied for their reactivity and potential catalytic applications in polymerization and hydroamination. nih.govuzh.ch The resulting complexes are investigated for their unique structures and reactivity, contributing to the fundamental understanding of group 3 and lanthanide-like chemistry. wikipedia.org

Electrochemical Studies of Yttrium Deposition

The electrochemical deposition of yttrium is a challenging process due to the element's high reactivity and the propensity for hydrogen evolution in aqueous solutions. nano3dsystems.comnih.gov this compound has been investigated as a potential salt in these electrochemical systems.

Successful and reproducible electrodeposition of yttrium requires careful control of several critical parameters. mit.edu While electroplating of pure yttrium from aqueous solutions is generally considered unattainable due to significant hydrogen evolution at the high overpotentials needed for yttrium reduction, research has explored various conditions to achieve deposition. nano3dsystems.com The choice of metallic salt is a primary consideration, and this compound is one of the salts that has been studied for this purpose. mit.edu

Key parameters that are typically investigated in the electrodeposition process include:

Electrolyte Composition: The concentration and nature of the yttrium salt, such as this compound, are crucial. google.com

Current Density and Voltage: The applied current density or voltage dictates the rate of deposition and the morphology of the resulting film. nih.gov

Temperature: Temperature affects the conductivity of the electrolyte and the kinetics of the deposition process. nano3dsystems.com

pH of the Solution: The acidity or basicity of the bath can influence the speciation of yttrium ions and the competition with hydrogen evolution. nih.gov

Substrate Material: The nature of the working electrode on which yttrium is deposited plays a role in the adhesion and quality of the film. mit.edu

Table 1: Critical Parameters in Yttrium Electrodeposition

ParameterInfluence on Deposition
Metallic Salt SelectionDetermines the ionic species available for reduction. This compound has been considered. mit.edu
Solvent SelectionCrucial for preventing hydrogen evolution; non-aqueous media are preferred. nano3dsystems.commit.edu
Supporting ElectrolyteEnhances the conductivity of the solution. mit.edu
Working ElectrodeThe surface where yttrium deposition occurs. mit.edu
Counter ElectrodeCompletes the electrical circuit. mit.edu
Reference ElectrodeProvides a stable potential for accurate measurements. mit.edu

Given the challenges of yttrium electrodeposition from aqueous solutions, research has shifted towards non-aqueous media. nano3dsystems.com The use of non-aqueous solvents is essential to create a system that is isolated from atmospheric moisture, which can interfere with the deposition process. mit.edu

Studies have demonstrated the feasibility of electrodepositing yttrium from various aprotic solvents, with this compound being a salt of interest in some of these investigations. mit.edu A significant body of research focuses on the use of ionic liquids and other organic solvents to enable the electrodeposition of highly reactive metals like yttrium. nano3dsystems.com The selection of a suitable non-aqueous solvent system is a critical step in developing a viable electrodeposition process for yttrium. mit.edu

Fundamental Chemical Reactivity Studies

This compound's chemical properties make it a subject of interest in fundamental studies of reaction mechanisms and the stabilization of certain chemical species.

The formation of perchlorate itself is often an electrochemical process involving the oxidation of chlorate. exrockets.com The efficiency of this process can be influenced by operational parameters and the composition of the electrolyte solution, which includes the metal cations present. xmu.edu.cn

Q & A

Q. What are the key considerations for synthesizing and characterizing yttrium perchlorate in aqueous solutions?

this compound is typically synthesized by reacting yttrium oxide (Y₂O₃) with perchloric acid. Critical parameters include maintaining stoichiometric ratios, controlling reaction temperature to avoid decomposition, and using high-purity reagents to minimize contamination. Characterization involves Raman spectroscopy to confirm hydration states (e.g., [Y(OH₂)₈]³⁺ in dilute solutions) and ion chromatography to verify perchlorate anion integrity . Stability in solution depends on ionic strength; concentrated solutions (>0.5 mol/L) may form outer-sphere or contact ion pairs, requiring pH and ionic strength monitoring .

Q. How can researchers detect and quantify trace this compound in environmental or biological samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution (e.g., ¹⁸O-labeled perchlorate as an internal standard). Monitor mass transitions (e.g., m/z 83 for perchlorate) to avoid sulfate interference. Confirmatory analysis should include retention time matching and isotopic ratio verification (³⁵Cl/³⁷Cl ≈ 3.0655) to distinguish perchlorate from co-eluting compounds . For yttrium speciation, Raman spectroscopy can identify hydration complexes and ion pairs in solution .

Q. What are the primary stability challenges for this compound in experimental settings?

this compound is hygroscopic and prone to hydrolysis in aqueous media, especially at high pH. Stability is influenced by ionic strength: dilute solutions (≤0.5 mol/L) favor the [Y(OH₂)₈]³⁺ complex, while concentrated solutions promote ion pair formation with perchlorate. Decomposition risks (e.g., ClO₄⁻ reduction) require inert atmospheres and avoidance of reducing agents .

Advanced Research Questions

Q. How do hydration dynamics and ion pair formation affect this compound’s reactivity in catalytic or synthetic applications?

The octa-aqua complex [Y(OH₂)₈]³⁺ dominates in dilute solutions, but increasing ionic strength induces outer-sphere and contact ion pairs. These interactions alter reaction kinetics, as ion pairs reduce the effective charge of Y³⁺, moderating its Lewis acidity. Raman spectroscopy and DFT simulations confirm that ion pairing shifts vibrational modes (e.g., Y–O stretching at 372 cm⁻¹) and influences coordination geometry in catalytic cycles .

Q. What methodologies resolve contradictions in this compound’s environmental impact data, such as non-monotonic dose responses in toxicity studies?

Non-monotonic responses (e.g., thyroid effects at low perchlorate doses) may arise from compensatory mechanisms like thyroid follicle hyperplasia. To address contradictions, combine in vivo models (e.g., stickleback fish exposed to 10–100 ppm perchlorate) with thyroid hormone assays (T₃/T₄ levels) and histopathology. Use isotopic tracing (³⁶ClO₄⁻) to differentiate exogenous vs. endogenous perchlorate interactions .

Q. How can speciation studies clarify this compound’s role in carbonate or chloride complexation under varying ionic conditions?

Employ coulometric acid-base titrations and emf measurements to study Y³⁺-carbonate complexation across ionic strengths (0.3–3 M NaClO₄). In chloride media, Raman spectra reveal weak [Y(OH₂)₈⁻ₙClₙ]³⁻ⁿ complexes (n = 1–2) that dissociate below 0.2 mol/L. These studies require strict control of CO₂ partial pressure and pH to isolate competing equilibria .

Q. What advanced techniques validate this compound’s structural integrity in high-energy material research?

Synchrotron X-ray absorption spectroscopy (XAS) can probe local coordination environments during thermal decomposition. Pair with thermogravimetric analysis (TGA) to correlate structural changes (e.g., loss of hydration shells) with mass loss events. Computational models (DFT) predict decomposition pathways, validated by in situ Raman or IR spectroscopy .

Methodological Guidance for Data Interpretation

Addressing artifacts in spectroscopic data for this compound solutions
Raman spectra may show weak, broad bands (e.g., 100–320 cm⁻¹) from [Y(OH₂)₈]³⁺ vibrations. Differentiate these from noise by comparing isotropic vs. anisotropic spectra. For LC-MS/MS, use matrix-matched calibration to correct for ion suppression in biological samples .

Reconciling discrepancies between computational models and experimental observations
DFT simulations of [Y(OH₂)₈]³⁺ in a polarizable continuum model (PCM) yield bond distances and angles matching crystallographic data. Discrepancies in vibrational frequencies (e.g., simulated 372 cm⁻¹ vs. observed 384 cm⁻¹) arise from solvent dynamics not captured in static models. Validate with ab initio molecular dynamics (AIMD) .

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